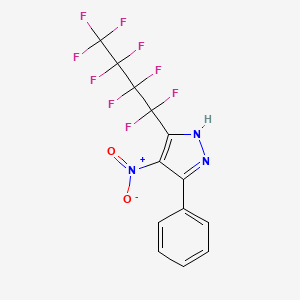

4-Nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole

Description

Properties

IUPAC Name |

4-nitro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F9N3O2/c14-10(15,11(16,17)12(18,19)13(20,21)22)9-8(25(26)27)7(23-24-9)6-4-2-1-3-5-6/h1-5H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYLFCRGWOGMIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases to facilitate the cyclization.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields, making the compound more accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole undergoes several types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups under acidic conditions.

Major Products Formed

Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

Reduction: Formation of 4-amino-3-perfluorobutyl-5-phenyl-1H-pyrazole.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant pharmacological activity, particularly as an inhibitor of serum and glucocorticosteroid-regulated kinases (SGK). SGK inhibitors have shown promise in treating various diseases characterized by inappropriate kinase activity, including:

- Degenerative Joint Diseases : The compound can be utilized in managing conditions such as osteoarthritis and rheumatoid arthritis by modulating inflammatory processes and pain responses .

- Cancer Therapy : As an SGK-1 inhibitor, it may inhibit tumor cell growth and metastasis, suggesting potential applications in oncotherapy .

- Pain Management : The compound has been indicated for use in treating acute and chronic pain conditions, including postoperative pain and neuropathic pain related to diseases like multiple sclerosis and cancer .

Antioxidant and Anti-inflammatory Properties

Recent studies have shown that derivatives of pyrazole compounds, including 4-nitro derivatives, possess excellent antioxidant and anti-inflammatory properties. Molecular docking simulations have indicated that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation . This positions them as potential candidates for developing new therapeutic agents aimed at combating oxidative damage and inflammatory diseases.

Nonlinear Optical (NLO) Properties

The compound's structural characteristics also lend themselves to applications in materials science, particularly in nonlinear optics. Pyrazole derivatives have been studied for their NLO properties, which are essential for:

- Optoelectronic Devices : The ability of these compounds to exhibit high nonlinear optical responses makes them suitable for applications in ultrafast optics and photonic devices .

- Light Amplification : Their properties can be harnessed for stimulated emission or lasing actions, which are critical in developing lasers and other light-based technologies .

Case Studies and Research Findings

Several studies have documented the efficacy of 4-nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole in different applications:

Mechanism of Action

The mechanism of action of 4-Nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The perfluorobutyl chain contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural Analogues and Similarity Scores

The following pyrazole derivatives exhibit structural similarities to the target compound, as indicated by similarity scores (0–1 scale, higher values indicate greater similarity) :

| Compound (CAS No.) | Substituents | Molecular Formula | Similarity Score |

|---|---|---|---|

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole (99498-65-4) | 3-CF₃, 1-Ph | C₁₀H₇F₃N₂ | 0.71 |

| 4-Nitro-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid (1322805-15-1) | 3-CF₃, 4-NO₂, 5-COOH | C₅H₂F₃N₃O₄ | 0.69 |

| 2-Phenyl-5-trifluoromethyl-2H-pyrazol-3-ol (96145-98-1) | 5-CF₃, 2-Ph, 3-OH | C₁₀H₇F₃N₂O | 0.67 |

| Target Compound | 3-C₄F₉, 4-NO₂, 5-Ph | C₁₃H₈F₉N₃O₂ | — |

Key Observations :

- Fluorinated Substituents : The trifluoromethyl (-CF₃) group in analogs (e.g., 99498-65-4) is shorter and less hydrophobic than the perfluorobutyl (-C₄F₉) chain in the target compound. The latter likely enhances lipophilicity (logP > 4.5 estimated) and thermal stability but reduces aqueous solubility .

- This contrasts with hydroxyl or carboxyl groups in other analogs, which may participate in hydrogen bonding .

- Phenyl vs. Heteroaromatic Groups : The 5-phenyl group in the target compound contributes to π-π stacking interactions, whereas analogs with carboxylic acid substituents (e.g., 1322805-15-1) exhibit ionizable groups, altering solubility and bioavailability.

Reactivity Trends

- Electrophilic Substitution: The nitro group in the target compound deactivates the pyrazole ring, directing further substitutions to the 1- or 5-positions. This contrasts with non-nitrated analogs (e.g., 99498-65-4), where the CF₃ group may activate adjacent positions for functionalization.

- Stability : Perfluorobutyl chains are chemically inert under most conditions, whereas analogs with hydroxyl groups (e.g., 96145-98-1) may undergo oxidation or esterification.

Biological Activity

4-Nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole is a compound belonging to the pyrazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.

Molecular Formula

- Chemical Formula: C₁₃H₈F₄N₄O₂

- Molecular Weight: 328.21 g/mol

Structural Characteristics

The compound features a nitro group and a perfluorobutyl substituent, which contribute to its unique chemical reactivity and biological properties. The presence of the phenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

General Biological Properties

Pyrazoles, including this compound, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity: Effective against various bacterial strains.

- Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines.

- Anticancer Potential: Cytotoxic effects on cancer cell lines.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation: Potential interaction with cellular receptors that mediate signal transduction.

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of various pyrazole derivatives against bacterial strains such as E. coli and Bacillus subtilis. This compound was tested at concentrations ranging from 10 µg/mL to 100 µg/mL, showing significant inhibition compared to standard antibiotics .

Anti-inflammatory Effects

In vitro studies assessed the anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

Anticancer Activity

Research has indicated that pyrazole derivatives possess cytotoxic effects against various cancer cell lines. A notable study reported that compounds structurally related to this compound exhibited IC50 values in the micromolar range against cervical and breast cancer cell lines .

Data Summary

| Activity Type | Concentration Tested | % Inhibition/Effect |

|---|---|---|

| Antimicrobial | 10 - 100 µg/mL | Significant inhibition against E. coli and Bacillus subtilis |

| Anti-inflammatory | 10 µM | Up to 85% inhibition of TNF-α |

| Anticancer | Varies (µM range) | Cytotoxic effects on cervical and breast cancer cell lines |

Q & A

Q. What are the optimal synthetic routes for 4-nitro-3-perfluorobutyl-5-phenyl-1H-pyrazole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step condensation and functionalization. For example, analogous pyrazole derivatives are synthesized via cyclocondensation of precursors like ethyl acetoacetate with arylhydrazines, followed by nitro-group introduction and perfluorobutyl substitution . Key factors include:

- Reagent Selection: Use of trifluoromethylation agents (e.g., CF₃I) or perfluorobutyl iodides under radical-initiated conditions .

- Temperature Control: Reactions often require low temperatures (−78°C to 0°C) to minimize side reactions during nitro-group stabilization .

- Yield Optimization: Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can structural characterization resolve ambiguities in nitro/perfluorobutyl group positioning?

Methodological Answer: X-ray crystallography (e.g., using SHELX ) and NMR spectroscopy are critical:

- X-ray Analysis: SHELXL refinement identifies bond angles and torsional strains, distinguishing nitro (C–NO₂) from perfluorobutyl (C–C₄F₉) groups .

- ¹⁹F NMR: Fluorine chemical shifts (δ −70 to −80 ppm) confirm perfluorobutyl attachment .

- IR Spectroscopy: Nitro-group stretching (~1520 cm⁻¹) vs. C–F stretches (~1200 cm⁻¹) .

Contradiction Alert: Conflicting reports exist on nitro-group orientation in similar compounds. For example, notes planar vs. non-planar conformations due to steric hindrance from the phenyl group.

Advanced Research Questions

Q. What is the mechanistic role of perfluorobutyl substituents in modulating electronic properties?

Methodological Answer: Perfluorobutyl groups are electron-withdrawing, altering the pyrazole ring’s electron density. Computational studies (DFT/B3LYP) reveal:

Q. How do competing reaction pathways during nitro-group functionalization lead to byproducts?

Methodological Answer: Nitro-group reactions are prone to reduction or displacement. For example:

- Reduction Contradictions: Catalytic hydrogenation may reduce nitro to amine but risks defluorination under high H₂ pressure .

- Substitution Pathways: Nucleophilic aromatic substitution (e.g., with thiols) competes with ring-opening reactions in polar aprotic solvents .

Mitigation Strategy:

- Use protecting groups (e.g., Boc for amines) during multi-step synthesis .

- Monitor reactions via LC-MS to detect intermediates like nitroso or hydroxylamine derivatives .

Q. What strategies address discrepancies in biological activity data for fluorinated pyrazoles?

Methodological Answer: Biological assays often show variability due to:

- Solvent Effects: Fluorinated compounds exhibit skewed IC₅₀ values in aqueous vs. DMSO solutions .

- Metabolic Stability: Microsomal studies (e.g., liver S9 fractions) reveal rapid defluorination in some analogs .

Validation Protocol:

- Standardize assay conditions (e.g., 1% DMSO in PBS).

- Cross-validate with in silico docking (AutoDock Vina) to correlate activity with binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.